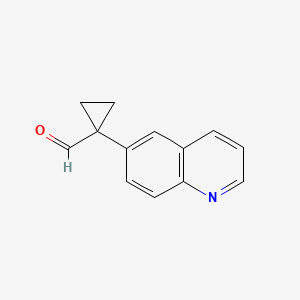
1-Quinolin-6-ylcyclopropanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a quinoline moiety attached to a cyclopropane ring, which is further functionalized with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: 1-(quinolin-6-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(quinolin-6-yl)cyclopropane-1-methanol
Substitution: Various substituted quinoline derivatives
科学的研究の応用
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets and pathways. The quinoline moiety can interact with various biological targets, such as enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their function.
類似化合物との比較
- 1-(quinolin-3-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-2-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-4-yl)cyclopropane-1-carbaldehyde
Comparison: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is unique due to the position of the quinoline moiety, which can influence its reactivity and interactions. The position of the quinoline ring can affect the compound’s electronic properties and steric hindrance, leading to differences in chemical behavior and biological activity compared to its isomers.
特性
CAS番号 |
1006875-94-0 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
1-quinolin-6-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-13(5-6-13)11-3-4-12-10(8-11)2-1-7-14-12/h1-4,7-9H,5-6H2 |
InChIキー |
MQHQRFVYIJBOHR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



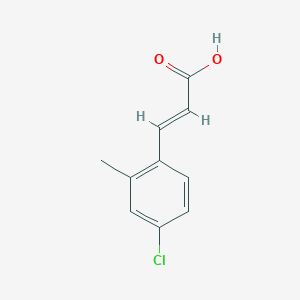
![(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13544802.png)

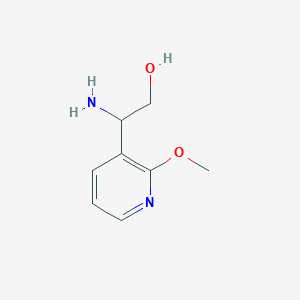
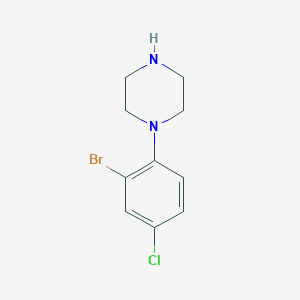
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)
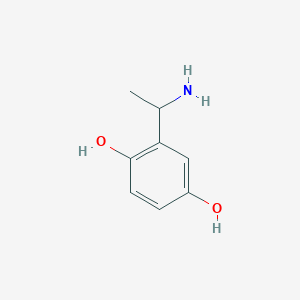

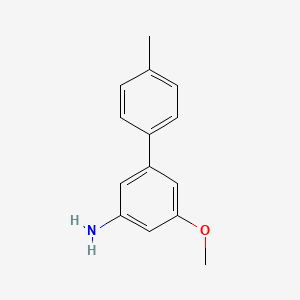
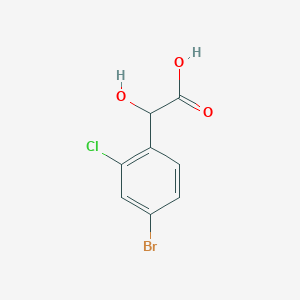
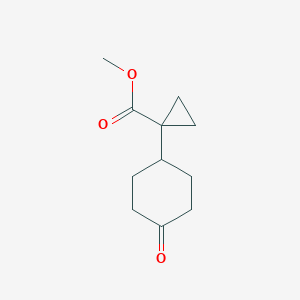
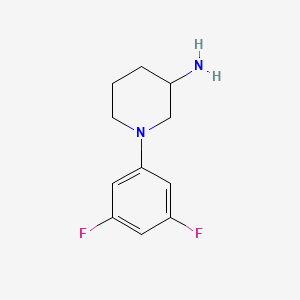
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
